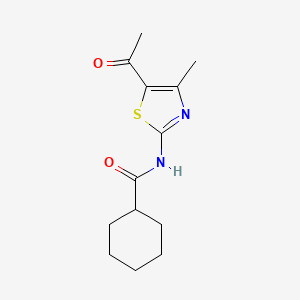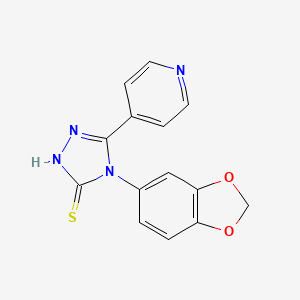
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as ACTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolylcarboxamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at the melanocortin 2 receptor (MC2R). This receptor is primarily expressed in the adrenal gland and is involved in the regulation of cortisol synthesis. By modulating the activity of this receptor, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may affect the activity of the HPA axis and thereby regulate the stress response.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of circulating cortisol, a hormone that is involved in the stress response. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. These effects suggest that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may have potential applications in the treatment of inflammatory and stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is its high potency and selectivity for the MC2R receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the investigation of the role of the MC2R receptor in various physiological and pathological processes. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for its potential use in the treatment of stress-related and inflammatory disorders.
Synthesis Methods
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 5-acetyl-4-methylthiazole-2-carbonyl chloride with cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl group of the thiazole ring, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent such as ethanol.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This axis is involved in the regulation of stress response, and dysregulation of this system has been implicated in various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-11(9(2)16)18-13(14-8)15-12(17)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBUGYXYYIBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)



![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)